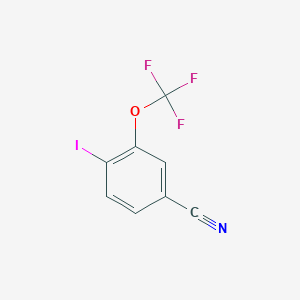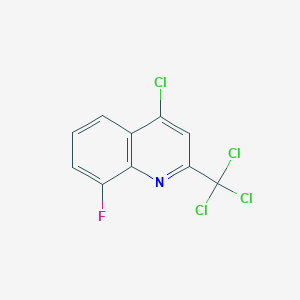
4-Chloro-8-fluoro-2-(trichloromethyl)quinoline
Overview
Description
The compound "4-Chloro-8-fluoro-2-(trichloromethyl)quinoline" is a halogenated quinoline derivative. Quinoline derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of multiple halogen atoms, such as chlorine and fluorine, can significantly alter the physico-chemical properties of these compounds, potentially leading to new applications in organic chemistry and materials science .
Synthesis Analysis
The synthesis of halogenated quinolines often involves strategic functionalization of the quinoline core. For instance, halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines have been synthesized through diazotization and coupling reactions, demonstrating the versatility of halogen atoms in modifying quinoline structures for potential antitumor applications . Similarly, chromenoquinolines have been synthesized from β-chloro carboxyaldehydes and aniline derivatives, showcasing the reactivity of chloro groups in cyclization reactions . The synthesis of 2-chloro-quinoline derivatives via click chemistry further exemplifies the utility of chlorine in constructing quinoline scaffolds with potential antimicrobial properties . Additionally, the Sonogashira cross-coupling reaction has been employed to introduce phenylacetylene derivatives to chloro-fluoro-quinolines, although the resulting compounds did not exhibit significant antimicrobial activity .
Molecular Structure Analysis
The molecular structure of halogenated quinolines can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of various isomeric quinolines with dichlorophenyl groups have been determined, revealing the importance of cage-type and π-π dimeric motifs in their supramolecular arrangements . The hydrogen-bonded structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids have also been studied, highlighting the role of halogen atoms in forming short hydrogen bonds .
Chemical Reactions Analysis
Halogenated quinolines can undergo a variety of chemical reactions due to the reactivity of the halogen atoms. For instance, the iodine-promoted domino oxidative cyclization has been used for the one-pot synthesis of novel fused four-ring quinoxaline fluorophores, demonstrating the potential of halogens to facilitate sp³ C-H functionalization and complex ring formation . The reactivity of halogen atoms in quinolines is also evident in the synthesis of c-Met kinase inhibitors, where the introduction of chloro or trifluoromethyl groups has been shown to enhance antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated quinolines are influenced by the presence of halogen atoms. Fluorine-enriched quinolines, for example, have been synthesized to explore new physico-chemical properties that could be useful in various applications . The affinity of halogenated quinolines for melanin has been investigated, with some compounds demonstrating a higher in vitro affinity compared to other agents, although this did not correlate with antitumor activity . The physico-chemical properties of these compounds are crucial for their potential use in pharmaceuticals and materials science.
Mechanism of Action
Target of Action
It’s worth noting that quinoline derivatives, such as fluoroquinolones, are known to target bacterial dna-gyrase .
Mode of Action
Fluoroquinolones, a class of compounds structurally similar to 4-chloro-8-fluoro-2-trichloromethyl-quinoline, act by inhibiting bacterial dna-gyrase .
Biochemical Pathways
Fluoroquinolones are known to interfere with the dna replication process in bacteria by inhibiting dna-gyrase .
Result of Action
Fluoroquinolones, which are structurally similar, typically result in the inhibition of bacterial growth by interfering with dna replication .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Safety and Hazards
properties
IUPAC Name |
4-chloro-8-fluoro-2-(trichloromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4FN/c11-6-4-8(10(12,13)14)16-9-5(6)2-1-3-7(9)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVRIZVMTSSKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588860 | |
| Record name | 4-Chloro-8-fluoro-2-(trichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927800-48-4 | |
| Record name | 4-Chloro-8-fluoro-2-(trichloromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927800-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-fluoro-2-(trichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



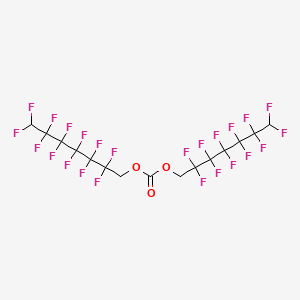
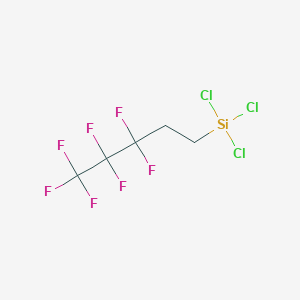

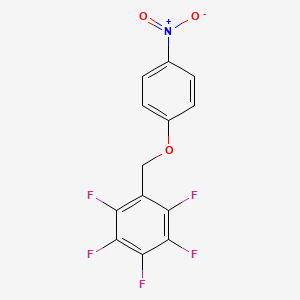
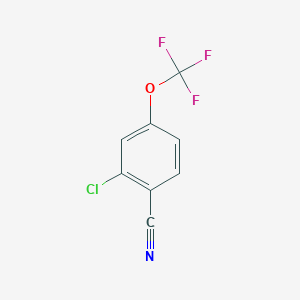

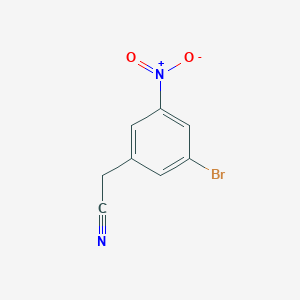

![Methyl benzo[d]thiazole-2-carboxylate](/img/structure/B3031936.png)
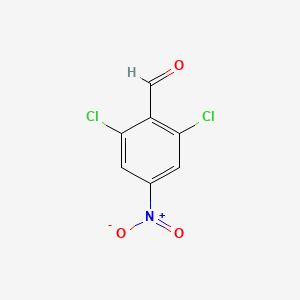
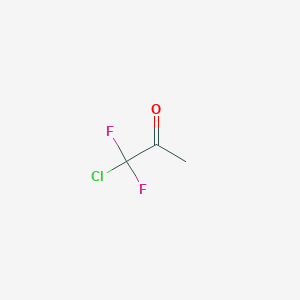
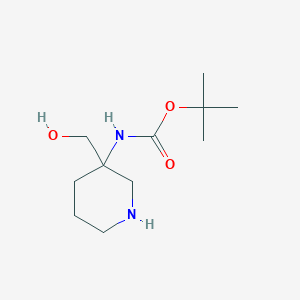
![6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B3031941.png)
